2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol

Lipophilicity Drug-likeness Permeability

2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol (CAS 1561484-56-7) is a norbornene-based secondary-amino diol. Its molecular architecture combines a rigid bicyclo[2.2.1]hept-5-ene (norbornene) scaffold with a flexible 2-aminopropane-1,3-diol side-chain, yielding a compound of moderate molecular weight (197.27 g/mol) and a balanced physicochemical profile that is relevant for medicinal chemistry and chemical biology applications.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13273636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)CNC(CO)CO
InChIInChI=1S/C11H19NO2/c13-6-11(7-14)12-5-10-4-8-1-2-9(10)3-8/h1-2,8-14H,3-7H2
InChIKeyIBFHCBSGXVBUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol – Physicochemical Baseline and Core Structural Identity


2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol (CAS 1561484-56-7) is a norbornene-based secondary-amino diol. Its molecular architecture combines a rigid bicyclo[2.2.1]hept-5-ene (norbornene) scaffold with a flexible 2-aminopropane-1,3-diol side-chain, yielding a compound of moderate molecular weight (197.27 g/mol) and a balanced physicochemical profile that is relevant for medicinal chemistry and chemical biology applications [1].

Why 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol Cannot Be Readily Replaced by In-Class Analogs


Within the aminopropanediol class, even minor structural modifications such as N-alkyl variation, hydroxyl deletion, or scaffold saturation lead to substantial shifts in LogP, hydrogen-bonding capacity, and conformational flexibility. These properties govern solubility, permeability, and target engagement in both biochemical and cellular contexts. As shown in Section 3, the target compound occupies a distinct physicochemical space that is not replicated by its closest commercially available analogs, meaning that generic substitution carries a quantifiable risk of altering critical molecular properties [1][2].

Quantitative Differentiation Evidence for 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol


Lipophilicity Contrast: XLogP3 of the Target Compound vs. the Parent Aminodiol Serinol

The XLogP3-AA of 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol is 0.2, whereas the simplest aminopropanediol, 2-amino-1,3-propanediol (serinol), has a computed XLogP3 of -1.5 [1][2]. The 1.7 log-unit increase reflects the lipophilic contribution of the norbornenylmethyl group and shifts the compound from a highly hydrophilic space into a range more favorable for passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Advantage Over the Monohydroxy Analog

The target compound presents three hydrogen-bond donors (two hydroxyls and one secondary amine) and three acceptors, while the closely related analog 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol contains only two donors and two acceptors [1]. The additional hydroxyl group in the target molecule enhances aqueous solubility and provides an extra anchor point for target-protein interactions.

Hydrogen bonding Solubility Molecular recognition

Conformational Restriction Relative to Flexible-Chain Aminodiols

The norbornene core limits the number of freely rotatable bonds in 2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol to 5, compared with 7 rotatable bonds for an open-chain analog such as N-butyl-2-amino-1,3-propanediol [1][2]. The reduced flexibility imposes a lower entropic penalty upon binding and can favor preorganization of the amine and hydroxyl pharmacophores for target engagement.

Conformational rigidity Entropic penalty Scaffold preorganization

Optimal Scientific and Industrial Use Cases for 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol


Fragment-Based Drug Discovery (FBDD) Library Member

With a balanced XLogP of 0.2, three hydrogen-bond donors, and a rigid norbornene scaffold, this compound fits the ‘rule-of-three’ guidelines for fragment libraries [1]. Its enhanced lipophilicity relative to serinol (ΔXLogP = +1.7) increases the likelihood of detecting weak but specific binding to hydrophobic pockets, while the extra hydroxyl provides an additional interaction vector for fragment growing or merging strategies.

Synthetic Intermediate for Norbornene-Based Bioactive Conjugates

The secondary amine and terminal diol functionality allow selective orthogonal derivatization (e.g., amide coupling, esterification, or carbamate formation) without compromising the norbornene double bond, which can be exploited in ring-opening metathesis polymerization (ROMP) or thiol-ene click reactions [2]. This makes the compound a versatile hub for constructing PROTACs, fluorescent probes, or polymer-drug conjugates.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

The quantifiable H-bond donor count (3 vs. 2 for the monohydroxy analog) and rotatable bond count (5 vs. 7 for open-chain analogs) enable systematic SAR exploration [1]. Scientists can use this compound as a reference point to deconvolute the contributions of rigidity and hydrogen-bonding to target affinity, selectivity, and cellular activity.

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